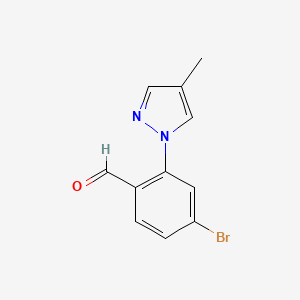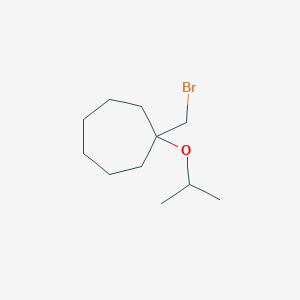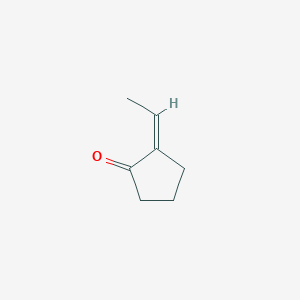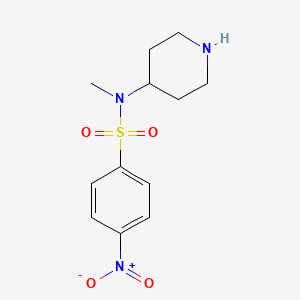
5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a chemical compound with the molecular formula C11H13NO2 It is a derivative of naphthalene, characterized by the presence of an amino group and a carboxylic acid group on a tetrahydronaphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the reduction of naphthalene derivatives followed by functional group transformations. One common method includes the hydrogenation of naphthalene to produce tetrahydronaphthalene, which is then subjected to nitration to introduce the amino group. Subsequent carboxylation yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes under controlled conditions to ensure high yield and purity. The use of specific catalysts and reaction conditions, such as temperature and pressure, is crucial to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acylating agents like acetic anhydride for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various acylated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and carboxylic acid groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Similar structure but with the amino group at a different position.
5-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Similar structure but with a different hydrogenation pattern.
Uniqueness
5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h4-6,10H,1-3,12H2,(H,13,14) |
InChI-Schlüssel |
NWUKZQQHKGVGHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)C=C(C=C2)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




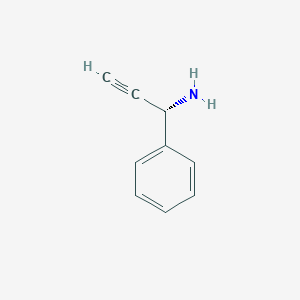
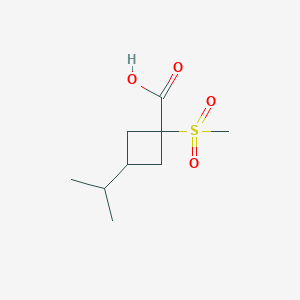

![1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13077498.png)
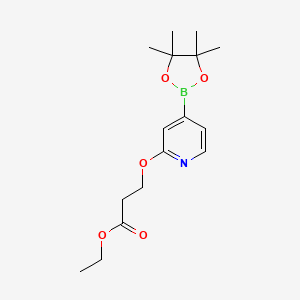
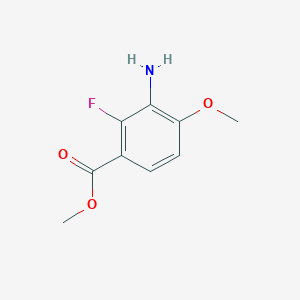
![tert-butyl (3R,4S)-4-(tert-butylsulfinylamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13077519.png)
![4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13077522.png)
